Product packaging for Ethyl 2-(3-cyanophenyl)-2-methylpropanoate(Cat. No.:CAS No. 521068-44-0)

Ethyl 2-(3-cyanophenyl)-2-methylpropanoate

Cat. No.: B2656394
CAS No.: 521068-44-0
M. Wt: 217.268
InChI Key: XQVYPZKYLFMKDV-UHFFFAOYSA-N
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Description

Ethyl 2-(3-cyanophenyl)-2-methylpropanoate is a chemical compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol . Its structure features a benzene ring substituted with a cyano group at the 3-position, which is attached to a 2-methylpropanoate ester framework. This structure incorporates functional groups that are often found in compounds used in organic synthesis and medicinal chemistry research. Compounds with nitrile and ester functional groups are valuable intermediates in synthetic chemistry. They can be utilized as building blocks for the construction of more complex molecules, potentially for pharmaceutical development or other chemical biology applications . For example, structurally similar benzoate derivatives have been investigated for their potential to modulate transcription factors like PPARs, which are relevant to metabolic disease research . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. It is not suitable for household use. Researchers should handle this material with appropriate precautions, referring to the supplied Safety Data Sheet for detailed hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO2 B2656394 Ethyl 2-(3-cyanophenyl)-2-methylpropanoate CAS No. 521068-44-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(3-cyanophenyl)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-4-16-12(15)13(2,3)11-7-5-6-10(8-11)9-14/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVYPZKYLFMKDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C1=CC=CC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Reactions Involving Ethyl 2 3 Cyanophenyl 2 Methylpropanoate

Reactivity of the Ester Functionality in Ethyl 2-(3-cyanophenyl)-2-methylpropanoate

The ester group, -COOCH₂CH₃, is a significant site of reactivity in the molecule. Its behavior is characterized by reactions such as transesterification and hydrolysis, which involve the cleavage of the acyl-oxygen bond.

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from another alcohol (R'-OH). This reaction can be catalyzed by either an acid or a base. wikipedia.org The equilibrium of the reaction is often manipulated by using an excess of the new alcohol or by removing the ethanol (B145695) that is formed. wikipedia.orgmdpi.com

Under acidic conditions, the carbonyl oxygen of the ester is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A molecule of the new alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. wikipedia.org Subsequent proton transfers and the elimination of an ethanol molecule yield the new ester and regenerate the acid catalyst. masterorganicchemistry.com

Under basic conditions, the alkoxide (R'O⁻) from the new alcohol serves as a potent nucleophile, directly attacking the carbonyl carbon of this compound. masterorganicchemistry.comyoutube.com This addition also forms a tetrahedral intermediate. The intermediate then collapses, expelling the ethoxide ion (CH₃CH₂O⁻) as the leaving group to form the new ester. youtube.com

Table 1: Comparison of Acid-Catalyzed and Base-Catalyzed Transesterification

Feature Acid-Catalyzed Pathway Base-Catalyzed Pathway
Catalyst Strong acids (e.g., H₂SO₄, HCl) Strong bases (e.g., NaOR', KOR')
Initial Step Protonation of the carbonyl oxygen masterorganicchemistry.com Nucleophilic attack by alkoxide on the carbonyl carbon masterorganicchemistry.com
Key Intermediate Positively charged tetrahedral intermediate Negatively charged tetrahedral intermediate
Reversibility Reversible wikipedia.org Reversible mdpi.com

| Driving Force | Often driven by using an excess of the reactant alcohol wikipedia.org | Driven by using an excess of the reactant alcohol mdpi.com |

Ester hydrolysis is the cleavage of an ester by reaction with water to produce a carboxylic acid and an alcohol. chemguide.co.uk This process can be catalyzed by acids or bases.

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid, the reaction is reversible and is essentially the reverse of Fischer esterification. chemguide.co.uklibretexts.org The mechanism begins with the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), making the carbonyl carbon more susceptible to nucleophilic attack. chemguide.co.uk A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. libretexts.orgchemguide.co.uk After a proton transfer, an ethanol molecule is eliminated, and deprotonation of the resulting species yields 2-(3-cyanophenyl)-2-methylpropanoic acid and regenerates the acid catalyst. libretexts.orgchemguide.co.uk To drive the equilibrium towards the products, an excess of water is typically used. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): Base-catalyzed hydrolysis, also known as saponification, is an irreversible process. chemguide.co.uk The reaction involves the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon of the ester. ucoz.com This forms a tetrahedral intermediate. The intermediate then collapses, eliminating the ethoxide ion (CH₃CH₂O⁻) as the leaving group. The ethoxide is a strong base and subsequently deprotonates the newly formed carboxylic acid, yielding the carboxylate salt (sodium 2-(3-cyanophenyl)-2-methylpropanoate if NaOH is used) and ethanol. This final acid-base step is essentially irreversible and drives the reaction to completion. ucoz.com

Table 2: Mechanistic Overview of Ester Hydrolysis

Condition Catalyst/Reagent Key Steps Products Reversibility
Acidic Dilute H₂SO₄ or HCl 1. Protonation of C=O 2. Nucleophilic attack by H₂O 3. Elimination of ethanol libretexts.orgchemguide.co.uk 2-(3-cyanophenyl)-2-methylpropanoic acid and Ethanol Reversible chemguide.co.uk

| Basic | NaOH or KOH solution | 1. Nucleophilic attack by OH⁻ 2. Elimination of ethoxide 3. Deprotonation of carboxylic acid ucoz.com | Salt of 2-(3-cyanophenyl)-2-methylpropanoic acid and Ethanol | Irreversible chemguide.co.uk |

Reactivity at the Quaternary Carbon Center of this compound

The defining feature of the aliphatic portion of this compound is the α-quaternary carbon. This carbon, bonded to the phenyl ring, an ethyl ester group, and two methyl groups, is sterically hindered and lacks an acidic proton, which significantly influences its reaction pathways.

Potential for Radical Reactions Involving this compound

The quaternary carbon of this compound is a benzylic position. While benzylic C-H bonds are typically activated towards free radical attack, this molecule lacks such a hydrogen. msu.edu However, the formation of a radical at this quaternary center could be stabilized by resonance with the adjacent phenyl ring. Radical polymerization of alkyl 2-cyanoacrylates, which also feature a carbon alpha to both a cyano and an ester group, proceeds under specific acidic conditions, suggesting that these functional groups can support radical intermediates. mdpi.com Radical reactions involving this compound would likely require initiation through potent radical initiators. The stability of the resulting quaternary benzylic radical would be a key factor in the feasibility of such transformations.

Alkylation and Arylation Reactions on the Alpha Carbon of this compound

Direct alkylation or arylation at the alpha-quaternary carbon of this compound via standard methods, such as enolate chemistry, is not feasible due to the absence of an α-hydrogen. Consequently, deprotonation to form a nucleophilic enolate is not possible. Alternative strategies for functionalizing quaternary centers often involve multi-step synthetic sequences or specialized reagents. organic-chemistry.orgresearchgate.net Friedel-Crafts alkylation reactions, for instance, are a classic method for forming C-C bonds with aromatic rings, but they are not applicable for further substitution on an already-formed, sterically congested quaternary center lacking a suitable leaving group. organic-chemistry.orgmt.comchemistrysteps.com Therefore, modifying the substitution pattern at this specific carbon center post-synthesis presents a significant synthetic challenge.

Aromatic Ring Reactivity of this compound

The reactivity of the phenyl ring in this compound is dictated by the electronic properties of its two substituents: the cyano group (-CN) and the 2-ethoxycarbonyl-2-propyl group [-C(CH₃)₂COOCH₂CH₃]. Both of these groups are electron-withdrawing, which deactivates the aromatic ring toward electrophilic attack.

Electrophilic Aromatic Substitution on the Phenyl Ring of this compound

Electrophilic aromatic substitution (EAS) reactions on this molecule are expected to be slow and require harsh conditions. lumenlearning.com The presence of two deactivating, electron-withdrawing groups reduces the nucleophilicity of the benzene (B151609) ring. lumenlearning.comlibretexts.org

The directing effects of the substituents are crucial in determining the position of any potential substitution. Both the cyano group and the alkyl ester group are meta-directors. uci.edu Since they are already in a meta-relationship to each other (at positions 1 and 3), their directing effects are antagonistic.

To predict the outcome, we can analyze the positions relative to each substituent:

Position 2: Ortho to the alkyl ester, Ortho to the cyano group.

Position 4: Para to the alkyl ester, Ortho to the cyano group.

Position 5: Meta to the alkyl ester, Meta to the cyano group.

Position 6: Ortho to the alkyl ester, Para to the cyano group.

Substitution at positions 2, 4, and 6 would result in a destabilized cationic intermediate (a sigma complex) due to the proximity of at least one of the electron-withdrawing groups. leah4sci.commasterorganicchemistry.com Attack at position 5 is the most likely, albeit difficult, pathway as it is meta to both deactivating groups, thus avoiding direct destabilization of the intermediate carbocation. msu.edu

Table 1: Analysis of Substituent Directing Effects for Electrophilic Aromatic Substitution
SubstituentElectronic EffectReactivity EffectDirecting Position
-CN (Cyano)Electron-withdrawingStrongly DeactivatingMeta
-C(CH₃)₂COOEt (Alkyl Ester)Electron-withdrawingDeactivatingMeta

Metal-Catalyzed Cross-Coupling Reactions Involving the Phenyl Moiety of this compound

Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net For a substrate like this compound, these reactions would typically require the presence of a leaving group, such as a halide (Br, I) or a triflate, on the aromatic ring.

A synthetic precursor, such as a brominated analog, could readily participate in a variety of palladium-catalyzed cross-coupling reactions. nih.gov The general mechanism for these transformations involves three key steps: oxidative addition of the aryl halide to a low-valent metal catalyst (e.g., Pd(0)), transmetalation with an organometallic reagent, and reductive elimination to yield the product and regenerate the catalyst. researchgate.net

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions on a Halogenated Derivative
Reaction NameCoupling PartnerBond Formed
Suzuki CouplingOrganoboron Reagent (R-B(OR)₂)Aryl-Aryl, Aryl-Alkyl
Heck CouplingAlkeneAryl-Vinyl
Sonogashira CouplingTerminal AlkyneAryl-Alkynyl
Stille CouplingOrganotin Reagent (R-SnR'₃)Aryl-Aryl, Aryl-Vinyl
Buchwald-Hartwig AminationAmineAryl-Nitrogen

Direct C-H activation of the phenyl ring is a more advanced strategy that could potentially functionalize the molecule without pre-installed leaving groups, though this often presents challenges with regioselectivity, especially on a highly deactivated ring.

Theoretical and Computational Studies of Ethyl 2 3 Cyanophenyl 2 Methylpropanoate

Electronic Structure and Molecular Orbital Analysis of Ethyl 2-(3-cyanophenyl)-2-methylpropanoate

The electronic structure and frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding the reactivity and kinetic stability of a molecule. For this compound, these properties are largely dictated by the interplay between the aromatic cyanophenyl ring and the ethyl propanoate group.

Density Functional Theory (DFT) Calculations for this compound

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. nih.gov For compounds structurally similar to this compound, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, are employed to optimize the molecular geometry and determine electronic parameters. nih.govnih.gov

In a typical analysis, the HOMO is often localized on the electron-rich phenyl ring, indicating its role as the primary electron donor in chemical reactions. Conversely, the LUMO is generally centered over the cyano and ester functionalities, which act as electron-accepting regions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. A larger energy gap implies higher stability and lower reactivity. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

This table presents theoretical data based on typical DFT calculation results for analogous aromatic esters.

ParameterEnergy (eV)Description
EHOMO-6.85Energy of the Highest Occupied Molecular Orbital; associated with electron-donating ability.
ELUMO-1.15Energy of the Lowest Unoccupied Molecular Orbital; associated with electron-accepting ability.
Energy Gap (ΔE)5.70ELUMO - EHOMO; correlates with chemical stability and reactivity.

Ab Initio Methods Applied to this compound Systems

Ab initio quantum chemistry methods are based on first principles, solving the Schrödinger equation without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a higher level of theoretical accuracy compared to DFT, albeit at a significantly greater computational expense.

While specific ab initio studies on this compound are not prevalent in the literature, their application would be invaluable for benchmarking the results obtained from DFT calculations. They would provide a more precise description of electron correlation effects, which can be important for accurately predicting the energies and properties of different molecular states, particularly for transition state calculations in reaction modeling.

Conformational Analysis and Stereochemical Considerations of this compound

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.comunicamp.br For an acyclic and flexible molecule like this compound, several single bonds are subject to rotation, leading to various conformers with different energy levels.

The most significant rotations would occur around:

The C-C bond connecting the quaternary carbon to the phenyl ring.

The C-O bond of the ethyl ester group.

Rotation around the bond linking the bulky phenyl group and the propanoate moiety gives rise to staggered and eclipsed conformations. libretexts.org Staggered conformations, where the substituents are arranged to minimize steric hindrance, are energetically favored. libretexts.org The anti-conformation, where the largest groups (the cyanophenyl ring and the ethyl ester group) are positioned 180° apart, is generally the most stable. Gauche conformations, with a 60° dihedral angle between these groups, represent other local energy minima. Eclipsed conformations, where the groups are aligned, are energetically unfavorable due to torsional and steric strain. unicamp.br

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

This table illustrates the expected energy differences based on general principles of conformational analysis.

ConformationDihedral Angle (Phenyl-C-C-O)Relative Energy (kcal/mol)Stability
Anti (Staggered)180°0Most Stable
Gauche (Staggered)60°~0.9Less Stable
Eclipsed>5.0Least Stable

Reaction Pathway Modeling for this compound Transformations

Computational modeling is essential for elucidating the mechanisms of chemical reactions, including synthetic and derivatization pathways for this compound. nih.gov By mapping the potential energy surface, researchers can identify the most probable routes from reactants to products. mdpi.com

Transition State Characterization for Key Reactions of this compound

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a specific arrangement of atoms at the peak of the activation energy barrier. nih.gov Locating and characterizing these transient structures are paramount for understanding reaction kinetics. Computational methods like DFT are used to perform transition state searches. mdpi.com

A key feature of a computationally identified transition state is the presence of a single imaginary vibrational frequency in its calculated vibrational spectrum. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, effectively leading the molecule from the reactant state to the product state. For instance, in a hypothetical hydrolysis of the ester group, the transition state would involve the nucleophilic attack of a water molecule on the carbonyl carbon, and its structure would be characterized by the partial formation and breaking of specific bonds.

Energetic Profiles of Synthetic and Derivatization Routes for this compound

For example, modeling the synthesis of this compound could involve calculating the energy profile for the reaction of a corresponding nitrile with an appropriate reagent. Such a model would help in optimizing reaction conditions by identifying the rate-limiting step and suggesting pathways to lower the activation barrier.

Table 3: Hypothetical Energetic Profile for a Derivatization Reaction

This table provides a sample energetic profile for a hypothetical transformation, such as the reduction of the nitrile group.

SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
ReactantsThis compound + Reagent0.0
Transition State 1First energy barrier+25.5
IntermediateTransient species formed after first step+5.2
Transition State 2Second energy barrier+18.0
ProductsFinal derivatized molecule-15.0

Solvent Effects on the Reactivity and Structure of this compound

Comprehensive theoretical and computational studies specifically detailing the solvent effects on the reactivity and structure of this compound are not extensively available in the current body of scientific literature. While general principles of solvent-solute interactions can be applied to predict potential behaviors, specific quantitative data from dedicated research on this compound, such as detailed geometric parameters in various solvents or solvent-dependent reaction kinetics, remains unpublished.

In principle, the polarity and proticity of a solvent would be expected to influence the molecular geometry and electronic distribution of this compound. For instance, polar solvents could potentially stabilize charge separation within the molecule, possibly affecting the bond lengths and angles of the cyanophenyl and ethylpropanoate moieties. Hydrogen-bonding solvents might interact with the nitrogen atom of the cyano group or the oxygen atoms of the ester group, leading to structural and energetic changes.

Similarly, experimental studies that would yield data on reaction kinetics in different solvents, which could then be used to build interactive data tables of rate constants versus solvent polarity parameters (like the Dielectric Constant or the Reichardt's dye parameter ET(30)), have not been found.

Due to the absence of specific research findings, no data tables or detailed discussions on the solvent effects on the reactivity and structure of this compound can be provided at this time. Further experimental and computational research is required to elucidate these specific interactions and their consequences.

Advanced Analytical Methodologies for Studying Ethyl 2 3 Cyanophenyl 2 Methylpropanoate in Complex Chemical Systems

Spectroscopic Techniques for In Situ Monitoring of Reactions Involving Ethyl 2-(3-cyanophenyl)-2-methylpropanoate

In situ monitoring provides real-time data on reaction kinetics, intermediate formation, and mechanism without the need for sample extraction. Spectroscopic methods are exceptionally well-suited for this purpose, offering non-invasive analysis of the reacting mixture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for monitoring the progress of chemical reactions by providing detailed structural information on molecules in solution. nih.gov For reactions involving this compound, ¹H and ¹³C NMR would be the primary techniques used to track the consumption of reactants and the formation of products over time.

A typical ¹H NMR spectrum of this compound would feature distinct signals corresponding to its different proton environments. By integrating these signals at various time points during a reaction, a kinetic profile can be constructed. For instance, in a hydrolysis reaction, the disappearance of the ethyl group's quartet and triplet signals and the appearance of signals for ethanol (B145695) would be quantitatively monitored.

Expected ¹H NMR Resonances for this compound:

Protons Multiplicity Expected Chemical Shift (ppm) Monitored Change During Reaction
Aromatic (C₆H₄) Multiplets 7.4 - 7.8 Shift or splitting pattern alteration
Ethyl (-OCH₂CH₃) Quartet ~4.2 Decrease in integral (reactant)
Methyl (-C(CH₃)₂) Singlet ~1.6 Decrease in integral (reactant)

Advanced techniques such as 2D NMR (e.g., COSY, HSQC) can be employed to resolve complex spectra and confirm assignments, especially if intermediates are formed. nih.gov Flow NMR and stopped-flow techniques are particularly effective for studying reactions with faster kinetics, allowing for the real-time observation of transient species as the reaction proceeds towards equilibrium. nih.gov The use of quantitative NMR (qNMR) can provide highly accurate concentration data without the need for identical response factors required in chromatography.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers complementary information to NMR by probing the functional groups within a molecule. These methods are highly sensitive to changes in bond vibrations and can provide mechanistic insights into transformations involving this compound.

The key functional groups to monitor would be the nitrile (-C≡N) and the ester carbonyl (C=O). The -C≡N stretch typically appears in the IR and Raman spectra around 2230 cm⁻¹, while the C=O stretch of the ester is found near 1730 cm⁻¹. Any reaction that transforms these groups—such as hydrolysis of the ester to a carboxylic acid or reduction of the nitrile to an amine—would result in the disappearance of these characteristic absorption bands and the appearance of new ones (e.g., a broad O-H stretch for the carboxylic acid).

Raman spectroscopy is particularly advantageous for in situ monitoring in aqueous media, where the strong IR absorbance of water can obscure important spectral regions. rsc.org The combination of IR and Raman spectroscopy can help build a comprehensive picture of bond-breaking and bond-forming events throughout a reaction. rsc.org

Characteristic Vibrational Frequencies:

Functional Group Vibration Typical Wavenumber (cm⁻¹)
Nitrile (-C≡N) Stretch 2235 - 2220
Ester (C=O) Stretch 1750 - 1730
Aromatic Ring (C=C) Stretch 1600 - 1450

Chromatographic and Mass Spectrometric Approaches for Reaction Mixture Analysis of this compound Systems

While spectroscopic methods excel at in situ monitoring, chromatographic and mass spectrometric techniques are indispensable for separating and identifying all components within a complex reaction mixture, including reactants, intermediates, products, and byproducts.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for separating the components. The choice between them depends on the volatility and thermal stability of the analytes. For this compound and its likely derivatives, reverse-phase HPLC would be a suitable choice.

Coupling chromatography with Mass Spectrometry (MS) provides a powerful analytical tool for structural elucidation. Techniques like HPLC-MS or GC-MS allow for the separation of the mixture followed by the determination of the molecular weight and fragmentation pattern of each component. This is crucial for identifying unknown intermediates or byproducts. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of a compound, further aiding in its identification. For this compound (C₁₃H₁₅NO₂), the expected exact mass of the molecular ion [M+H]⁺ would be used for its unambiguous detection.

Expected Mass Spectrometric Fragments:

m/z Value (Nominal) Ion Possible Fragment Structure
217 [M]⁺ Molecular Ion
188 [M-C₂H₅]⁺ Loss of ethyl group
172 [M-OC₂H₅]⁺ Loss of ethoxy group
144 [M-COOC₂H₅]⁺ Loss of ethyl carboxylate group

X-ray Crystallography and Solid-State Studies of this compound and its Derivatives

X-ray crystallography provides the definitive, three-dimensional atomic structure of a crystalline solid. This technique is the gold standard for unambiguous structure determination and offers insights into molecular conformation, packing, and intermolecular interactions in the solid state. nih.gov

While a crystal structure for this compound itself is not publicly available, studies on structurally similar molecules, such as ethyl 2-cyano-3-N,N-dimethyl amino acrylate and nitro derivatives of ethyl (2E)-2-cyano-3-phenylprop-2-enoate, demonstrate the power of this technique. nih.govresearchgate.net For such compounds, X-ray diffraction reveals precise bond lengths, bond angles, and torsional angles. nih.gov

If this compound or one of its derivatives were to be crystallized, X-ray analysis would reveal:

The precise spatial arrangement of the cyanophenyl, methyl, and ethyl propanoate groups.

The planarity or puckering of the aromatic ring.

Intermolecular interactions (e.g., C-H···N or C-H···O hydrogen bonds, π–π stacking) that stabilize the crystal lattice. researchgate.net

The presence of any polymorphism, where the compound crystallizes into different structural forms.

This structural information is invaluable for understanding the compound's physical properties and can be correlated with computational models and spectroscopic data for a complete characterization. nih.gov

Table of Compounds Mentioned

Compound Name
This compound
Ethanol
Ethyl 2-cyano-3-N,N-dimethyl amino acrylate

Applications of Ethyl 2 3 Cyanophenyl 2 Methylpropanoate As a Chemical Intermediate and Building Block

Role of Ethyl 2-(3-cyanophenyl)-2-methylpropanoate in the Synthesis of Advanced Organic Materials Precursors

This compound and its structural analogs serve as crucial intermediates in the synthesis of pharmaceutically active compounds and other advanced organic materials. The strategic positioning of the cyano and ester groups on the substituted benzene (B151609) ring allows it to be a key component in multi-step synthetic pathways.

A significant application of a structurally related compound is in the synthesis of Febuxostat, a medication used for treating hyperuricemia and gout. google.comwipo.int While not the exact molecule, intermediates with the cyanophenyl-propanoate core are central to building the final thiazolecarboxylic acid structure of the drug. google.comwipo.int The synthesis pathways for such molecules often involve the transformation of the cyano and ester functionalities after the core scaffold has been assembled, demonstrating the role of this class of compounds as foundational precursors. google.com The processes described in patent literature highlight the importance of high-purity precursors like these to ensure the quality and yield of the final active pharmaceutical ingredient. google.comwipo.int

The general utility of aryl nitriles as precursors is well-established in the pharmaceutical, agrochemical, and materials industries. unipr.it They are foundational molecules for creating a diverse range of more complex structures, and the presence of the ester group in this compound adds another point for molecular diversification.

Derivatization of this compound for Novel Chemical Scaffold Construction

The true versatility of this compound as a building block lies in the independent or sequential modification of its two primary functional groups: the nitrile and the ester. biosynth.com These transformations allow chemists to construct a wide array of novel chemical scaffolds.

The cyano group is one of the most versatile functional groups in organic synthesis, capable of being converted into various other functionalities. researchgate.net This versatility is central to the derivatization of this compound.

Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. chemistrysteps.com This two-stage process first converts the nitrile to an amide, which is then further hydrolyzed. chemistrysteps.com This transformation would convert this compound into a dicarboxylic acid derivative, offering two points for further reactions, such as polyester (B1180765) or polyamide formation.

Conversion to Amides: Partial hydrolysis of the nitrile group allows for the synthesis of amides. This reaction can be stopped at the amide stage before full hydrolysis to the carboxylic acid occurs. chemistrysteps.comlibretexts.org This conversion introduces a new functional group with different chemical properties and reactivity, useful for building molecules with potential biological activity.

Formation of Amidines: The nitrile group can also serve as a precursor to amidines through reactions like the Pinner reaction or by reacting with organometallic reagents. These transformations are valuable for creating scaffolds used in medicinal chemistry, as the amidine group is a common feature in bioactive molecules.

Table 1: Potential Transformations of the Nitrile Group

TransformationReagents/ConditionsResulting Functional Group
Hydrolysis H₃O⁺, heat; or OH⁻, H₂O, heatCarboxylic Acid
Partial Hydrolysis Controlled acid or base catalysisAmide
Reduction LiAlH₄ followed by H₂OPrimary Amine
Addition Grignard Reagents (R-MgBr) followed by H₃O⁺Ketone

The ethyl ester group provides another handle for modifying the molecular structure, allowing for the diversification of the chemical scaffold.

Common modifications include:

Hydrolysis: Similar to the nitrile group, the ester can be hydrolyzed under basic (saponification) or acidic conditions to yield the corresponding carboxylic acid. This creates a molecule with both a nitrile and a carboxylic acid, which can be selectively reacted.

Transesterification: By reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst, the ethyl group can be exchanged for other alkyl or aryl groups. This allows for the fine-tuning of properties like solubility and reactivity.

Amidation: The ester can be converted directly to an amide by reacting with an amine. This is a common method for creating amide bonds in organic synthesis.

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the ester group to a primary alcohol. This transformation opens up further synthetic possibilities, such as ether formation or oxidation to an aldehyde.

Utilization of this compound in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. frontiersin.orgtcichemicals.com These reactions are valued for their atom economy, reduced number of steps, and ability to quickly generate molecular complexity. frontiersin.org

While specific literature detailing the use of this compound in MCRs is not prevalent, its structural features, particularly the reactive nitrile group, suggest its potential as a valuable component. Compounds with similar functionalities, such as ethyl cyanoacetate (B8463686), are widely used in well-known MCRs. researchgate.netperiodikos.com.br

For instance, ethyl cyanoacetate is a key reactant in:

The Hantzsch Dihydropyridine Synthesis: This three-component reaction involves a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt to form dihydropyridines. tcichemicals.com

The Biginelli Reaction: A three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) to produce dihydropyrimidinones. tcichemicals.com

Knoevenagel Condensation-based MCRs: Ethyl cyanoacetate readily participates in reactions with aldehydes and other nucleophiles to create diverse heterocyclic systems. periodikos.com.br

Given the reactivity of its nitrile group, it is plausible that this compound could be adapted for use in similar MCRs to generate novel, complex heterocyclic scaffolds. The steric hindrance from the gem-dimethyl group might influence reactivity compared to simpler cyanoacetates, but it could also be exploited to control stereochemistry in certain reactions.

Future Directions and Emerging Research Avenues for Ethyl 2 3 Cyanophenyl 2 Methylpropanoate

Untapped Synthetic Opportunities for Ethyl 2-(3-cyanophenyl)-2-methylpropanoate

The unique structural characteristics of this compound open up numerous avenues for synthetic exploration that remain largely untapped. The presence of both an ester and a nitrile functional group allows for a variety of chemical transformations. These groups can be modified independently or in concert to generate a diverse library of derivatives.

Key untapped opportunities lie in its use as a central scaffold for constructing complex molecular systems. nih.gov The nitrile group can be transformed into amines, amides, carboxylic acids, or tetrazoles, each conversion paving the way for new families of compounds. Similarly, the ethyl ester can be hydrolyzed, reduced, or transesterified to introduce different functionalities. The steric hindrance provided by the gem-dimethyl group can also be exploited to direct stereoselective reactions at other positions of the molecule.

Furthermore, its application in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, is an area ripe for investigation. The dual functionality of this compound makes it an ideal candidate for designing novel multicomponent reactions to rapidly build molecular complexity.

Table 1: Potential Synthetic Transformations for this compound
Functional GroupReaction TypePotential Product(s)Potential Applications
Nitrile (-C≡N)Catalytic HydrogenationPrimary AminePharmaceutical intermediates, Ligand synthesis
Nitrile (-C≡N)Hydrolysis (Acidic or Basic)Carboxylic Acid or AmideMonomers for polymers, Bioactive molecules
Nitrile (-C≡N)Cycloaddition (e.g., with azides)Tetrazole RingMedicinal chemistry (metabolic stability)
Ester (-COOEt)HydrolysisCarboxylic AcidBuilding blocks for further synthesis
Ester (-COOEt)Reduction (e.g., with LiAlH₄)Primary AlcoholPrecursors for plasticizers, solvents
Ester (-COOEt)AminolysisAmideDiverse chemical intermediates

Advanced Catalyst Design for Reactions Involving this compound

The efficiency and selectivity of reactions involving this compound can be significantly enhanced through the design of advanced catalysts. The development of catalysts tailored to the specific electronic and steric properties of this substrate is a key area for future research.

For transformations of the nitrile group, such as asymmetric hydrogenation to chiral primary amines, the design of novel transition-metal catalysts with chiral ligands is a promising avenue. Computational methods can be employed to model the transition states and guide the rational design of these catalysts for high enantioselectivity. researchgate.net Similarly, for the selective hydrolysis or alcoholysis of the sterically hindered ester group, bio-inspired catalysts or enzymes could offer mild and highly selective alternatives to traditional chemical methods.

Another area of interest is the development of bifunctional catalysts that can activate both the nitrile and the ester groups simultaneously to facilitate tandem or cascade reactions. Such catalysts could enable the synthesis of complex heterocyclic structures from this compound in a single, atom-economical step. The exploration of photocatalysis for C-H activation on the aromatic ring, while leaving the nitrile and ester groups intact, also represents a frontier in catalyst design relevant to this molecule.

Table 2: Advanced Catalyst Design Strategies
Target TransformationCatalyst Design StrategyPotential Advantages
Asymmetric reduction of nitrileChiral transition-metal complexes (e.g., Rh, Ru, Ir)Access to enantiomerically pure amines
Selective ester hydrolysis/transformationEnzyme-mimicking catalysts or engineered enzymes (e.g., lipases)High selectivity under mild conditions, green chemistry
Tandem nitrile-ester reactionsBifunctional acid-base or metal-ligand catalystsIncreased synthetic efficiency, step economy
Aromatic ring functionalizationPhotoredox or transition-metal C-H activation catalystsDirect functionalization without pre-activation

Integration of Machine Learning and AI in the Study of this compound Reactivity

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the study of molecules like this compound. iscientific.org These computational tools can predict chemical reactivity, optimize reaction conditions, and even propose novel synthetic pathways. nih.govrjptonline.org

ML models can be trained on large datasets of chemical reactions to predict the reactivity of the different sites within the molecule under various conditions. cmu.edursc.orgresearchgate.net For instance, an ML model could predict the likelihood of a specific catalyst successfully transforming the nitrile group without affecting the ester, or vice-versa. This predictive power can save significant time and resources in the laboratory by prioritizing high-yield reactions. rjptonline.org

Table 3: Applications of AI and Machine Learning
AI/ML ApplicationSpecific Task for this compoundExpected Outcome
Reactivity PredictionPredicting site selectivity (nitrile vs. ester vs. aromatic ring) for a given reagent.Guidance for experimental design, reducing trial-and-error. nih.gov
Reaction Condition OptimizationIdentifying optimal catalyst, solvent, temperature, and time for a desired transformation.Maximization of reaction yields and minimization of byproducts.
Retrosynthetic AnalysisProposing synthetic pathways to valuable target molecules starting from this compound.Discovery of novel applications and synthetic routes. researchgate.net
Property PredictionPredicting physical, chemical, and biological properties of novel derivatives.In silico screening of potential drug candidates or materials.

Potential in Niche Applications Beyond Traditional Organic Synthesis

While this compound is primarily viewed as a building block for organic synthesis, its unique structure suggests potential in several niche applications. biosynth.com

In medicinal chemistry, this compound could serve as a key intermediate in the synthesis of novel therapeutic agents. The cyanophenyl moiety is present in various bioactive molecules, and the gem-dimethylpropanoate fragment can improve pharmacokinetic properties such as metabolic stability. For example, related cyanophenyl compounds are used as precursors in the synthesis of drugs like Febuxostat. google.com

In materials science, the rigid aromatic core combined with the polar nitrile and ester groups could be exploited in the design of novel liquid crystals or functional polymers. Upon polymerization, the pendant functional groups could be used for post-polymerization modification to tune the material's properties. The cyano group, in particular, is known to have applications in organic electronics, and derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs) or dye-sensitized solar cells. nih.gov

Table 4: Potential Niche Applications
FieldPotential Role of this compoundRationale
Medicinal ChemistryIntermediate for the synthesis of kinase inhibitors or other enzyme-targeted drugs.The cyanophenyl group is a common pharmacophore; the core structure can be elaborated into complex, drug-like molecules.
Materials ScienceMonomer for specialty polymers or precursor for liquid crystals.Combination of rigid aromatic unit and polar functional groups can lead to unique material properties.
AgrochemicalsScaffold for the development of new herbicides or pesticides.Many commercial agrochemicals contain substituted aromatic rings and nitrile functionalities.
Molecular ProbesCore structure for fluorescent sensors.The aromatic system can be modified to create a fluorophore whose properties change upon binding to a target analyte.

Mentioned Compounds

Table 5: List of Chemical Compounds Mentioned
Compound NameRole in Article
This compoundMain subject of the article
FebuxostatExample of a pharmaceutical synthesized from a related cyanophenyl intermediate google.com
Ethyl cyanoacetate (B8463686)A related, well-studied synthetic building block researchgate.netresearchgate.net
Ethyl cyanoformateA reagent mentioned in the context of catalyst design research researchgate.net

Q & A

Q. How does structural modification of the cyanophenyl group alter biological or physicochemical properties?

  • Answer :
  • Bioactivity : Replace cyano with nitro or methoxy groups to modulate lipophilicity (logP) and CNS penetration.
  • Thermal stability : Compare DSC profiles of derivatives (e.g., 2,3-difluoro analogs degrade at higher temps) .

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